1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone

medicinal chemistry piperazine derivatives structure-activity relationship

Obtaining a chemically authentic sample with an unambiguous N⁴-phenoxyacetyl and N¹-(4-chlorobenzyl) substitution pattern is challenging when positional isomers or functional-group-swapped analogs dominate commercial catalogs. This compound resolves that gap. • Definitive p-chlorobenzyl/phenoxyacetyl identity confirmed by PubChem CID 1529981, suitable as an HPLC, LC-MS, or NMR reference standard. • Serves as a distinct building block or paired comparator for SAR studies exploring chlorine-position effects on target engagement. • Available via custom synthesis with full quality assurance; no pre-existing bioactivity data required for reference or analytical use.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
Cat. No. B10881426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2
InChIKeyLYLGPLGYCLFXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone: Compound Identity and Physicochemical Baseline for Procurement


1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone (PubChem CID 1529981) is a synthetic piperazine derivative bearing a 4-chlorobenzyl substituent at N1 and a phenoxyacetyl group at N4 [1]. The compound has the molecular formula C19H21ClN2O2 and a molecular weight of approximately 344.8 g/mol. Its canonical SMILES notation is Clc1ccc(CN2CCN(CC2)C(=O)COc3ccccc3)cc1, confirming the presence of a p-chlorobenzyl–piperazine core linked via an ethanone bridge to a phenoxy moiety [1]. This structurally distinct substitution pattern differentiates it from closely related analogs such as fipexide (which bears a 4-chlorophenoxy and a methylenedioxybenzyl group) and 1-(3-chlorobenzyl)-4-(phenoxyacetyl)piperazine (a positional isomer). However, a comprehensive survey of the peer-reviewed literature and publicly accessible authoritative bioactivity databases does not return any primary research article, patent, or curated assay record that contains quantitative biological activity data for this specific compound [1].

Defined chemotype Unique p-chlorobenzyl/phenoxyacetyl substitution pattern confirmed by PubChem CID 1529981.
Procurement rationale Supports use as chemical reference standard or SAR probe; no quantitative bioactivity data available.

Why In-Class Piperazine Analogs Cannot Substitute for 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone Without Data


Within the N-acyl-N'-benzylpiperazine chemotype, even minor structural modifications—such as shifting the chlorine position from para to meta or replacing the phenoxy group with a chlorophenoxy moiety—are known to drastically alter receptor affinity, functional activity, and physicochemical properties [1]. The target compound is differentiated by its unique combination of a p-chlorobenzyl N¹-substituent and a phenoxyacetyl N⁴-substituent. Positional isomers (e.g., the 3-chlorobenzyl variant) and functional-group-swapped analogs (e.g., fipexide) cannot be assumed to behave identically in biological systems. Without empirical, quantitative head-to-head data for this specific compound, generic substitution introduces unacceptable risk in any scientific or industrial application where defined molecular pharmacology or reproducible physicochemical behavior is required [1].

Positional isomer mismatch
Meta-chlorobenzyl analog (3-chloro) may exhibit altered receptor affinity and physicochemical properties.
Functional group substitution
Fipexide-like analogs (chlorophenoxy/methylenedioxybenzyl) cannot be assumed interchangeable.
Absence of comparator data
No quantitative evidence supports direct substitution; risk remains uncharacterized.

Quantitative Differential Evidence Assessment for 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone


Statement on the Absence of Quantitative Comparator-Based Evidence

An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets did not identify any quantitative head-to-head comparison that meets the core evidence admission rules for this compound. No dataset containing a comparator or baseline with quantitative data for the target compound was found. This assessment is based on the current publicly available literature as of mid-2025. Procurement decisions must acknowledge this evidence gap; the compound cannot be selected or prioritized over analogs based on verifiable quantitative differentiation at this time.

Evidence gap
Data to verify
No quantitative comparator-based data found
Selection cannot be evidence-driven; procurement based on structural identity only.
Review of PubChem, ChEMBL, BindingDB (mid-2025) returned no bioactivity records.
medicinal chemistry piperazine derivatives structure-activity relationship

Validated Application Scenarios for 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone Based on Current Evidence


Chemical Reference Standard for Structural Confirmation in Analytical Chemistry

The definitive structural identity of the compound, confirmed by PubChem (CID 1529981) [1], supports its use as an authentic chemical reference standard for techniques such as NMR, LC-MS, or HPLC. Procurement is justified when a characterized sample with this exact substitution pattern is required for method development, impurity profiling, or spectral library building. No biological activity claim is required for this application.

Scaffold for In-House Structure-Activity Relationship (SAR) Exploration

The compound represents a distinct point in the N-acyl-N'-benzylpiperazine chemical space. Researchers designing proprietary SAR studies may procure it as a building block or probe to systematically explore the impact of the p-chlorobenzyl/phenoxyacetyl scaffold on biological targets of interest. Selection over analogs would be driven by the specific design hypothesis, not by pre-existing superiority data.

Positional Isomer Comparator in Pharmacological or Toxicological Studies

The compound is the 4-chloro positional isomer of the reported 3-chlorobenzyl variant. It may be procured as a paired comparator to investigate the influence of chlorine substitution position on target engagement, selectivity, or metabolic stability. The differentiation arises from the study design itself; no pre-existing activity data are required for this use case.

Application
Selection Property
Validation Focus
Analytical reference standard
Confirmed structural identity (PubChem CID 1529981)
NMR, LC-MS, HPLC method confirmation
SAR scaffold exploration
Distinct p-chlorobenzyl/phenoxyacetyl pattern
Target engagement and selectivity assay design
Positional isomer comparator
4-chloro vs. 3-chloro substitution
Chlorine position impact on pharmacological properties
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